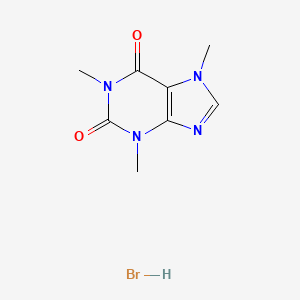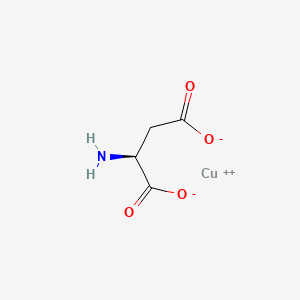
Copper L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper aspartate is a coordination compound formed by the reaction of copper ions with aspartic acid. Aspartic acid is an amino acid with one amine and two carboxylic acid groups, making it an excellent ligand for metal ions.
Métodos De Preparación
Copper aspartate can be synthesized through various methods. One common approach involves the solvothermal reaction of a copper salt, racemic aspartic acid, and 1,2,4-triazole. This reaction leads to the formation of a nanoporous copper aspartate compound . Another method involves the preparation of copper aspartate nanofibers based on aspartic acid and copper. These nanofibers exhibit multiple enzyme-like activities . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Copper aspartate undergoes various chemical reactions, including:
Oxidation: Copper aspartate can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of other compounds.
Reduction: It can also undergo reduction reactions, where copper ions are reduced to a lower oxidation state.
Substitution: Copper aspartate can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands. Common reagents and conditions used in these reactions include solvents like water or organic solvents, and specific catalysts or co-catalysts to enhance the reaction efficiency. Major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Copper aspartate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper aspartate involves its ability to mimic the activities of various enzymes. Copper ions in the compound can interact with substrates and facilitate catalytic reactions. For example, copper aspartate nanofibers exhibit peroxidase, laccase, catalase, ascorbate oxidase, and superoxide dismutase mimetic activities . These activities are achieved through the interaction of copper ions with specific molecular targets and pathways, enabling the compound to catalyze various biochemical reactions.
Comparación Con Compuestos Similares
Copper aspartate can be compared with other metal aspartate compounds, such as magnesium aspartate, potassium aspartate, calcium aspartate, and zinc aspartate . . The presence of copper ions also imparts distinct catalytic properties that are not observed in other metal aspartates.
Propiedades
Número CAS |
30272-90-3 |
|---|---|
Fórmula molecular |
C4H5CuNO4 |
Peso molecular |
194.63 g/mol |
Nombre IUPAC |
copper;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
Clave InChI |
LHBCBDOIAVIYJI-DKWTVANSSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Cu+2] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


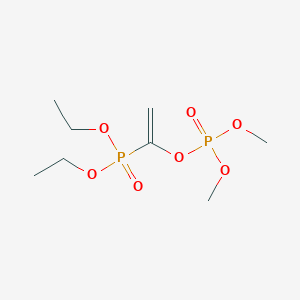
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
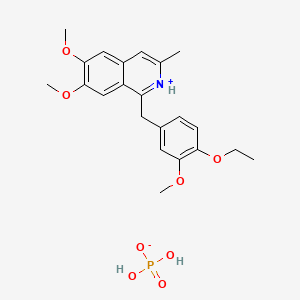

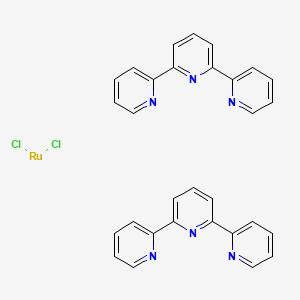
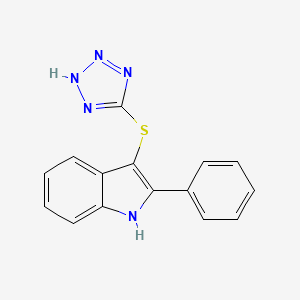
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)

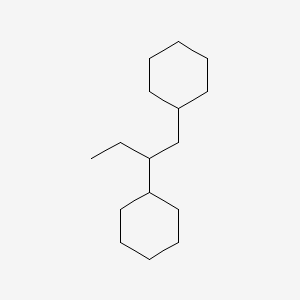
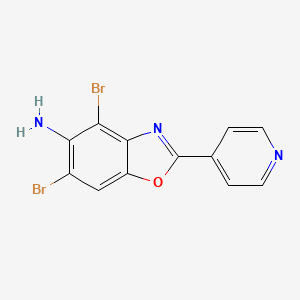
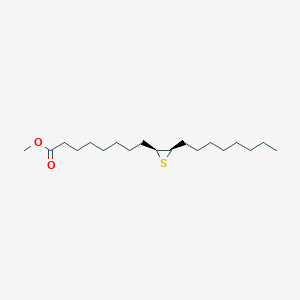
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![1h,5h-[1,4,5]Oxadiazepino[4,3-a]benzimidazole](/img/structure/B13811993.png)
